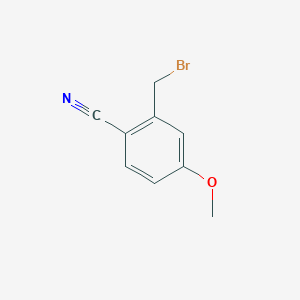

2-(Bromomethyl)-4-methoxybenzonitrile

Description

BenchChem offers high-quality 2-(Bromomethyl)-4-methoxybenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Bromomethyl)-4-methoxybenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-4-methoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHQZPXMBPFBQIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C#N)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-4-methoxybenzonitrile and Its Isomers: Synthesis, Properties, and Applications

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Author's Note: The initial query for "2-(Bromomethyl)-4-methoxybenzonitrile" yielded limited specific data in publicly available scientific literature and chemical databases. However, its isomer, 4-(Bromomethyl)-2-methoxybenzonitrile , is a well-documented and commercially available compound. This guide will focus on the known properties and synthesis of this and other closely related isomers, providing a comprehensive technical overview relevant to researchers in organic synthesis and medicinal chemistry. The principles and protocols discussed herein are likely applicable to the study of the less-documented 2-(Bromomethyl)-4-methoxybenzonitrile.

Introduction

Substituted benzonitriles are a cornerstone in the synthesis of pharmaceuticals and agrochemicals. The introduction of a reactive bromomethyl group, as seen in bromomethyl-methoxybenzonitrile isomers, creates a versatile bifunctional molecule. This structure allows for sequential or orthogonal chemical modifications, making it a valuable building block in the construction of complex molecular architectures. The interplay between the electron-withdrawing nitrile group, the electron-donating methoxy group, and the reactive benzylic bromide dictates the molecule's reactivity and its utility in drug design.[1][2]

Physicochemical Properties and Identification

The precise positioning of the substituents on the benzene ring significantly influences the compound's physical and chemical properties. Below is a comparative table of key identifiers for the commercially available isomer, 4-(Bromomethyl)-2-methoxybenzonitrile, and the data available for the requested 2-(Bromomethyl)-4-methoxybenzonitrile.

| Property | 4-(Bromomethyl)-2-methoxybenzonitrile | 2-(Bromomethyl)-4-methoxybenzonitrile |

| CAS Number | 182287-68-9[3] | Not available |

| Molecular Formula | C₉H₈BrNO | C₉H₈BrNO[4] |

| Molecular Weight | 226.07 g/mol | 224.97893 Da (Monoisotopic Mass)[4] |

| Appearance | Solid | Not available |

| SMILES | COC1=CC(CBr)=CC=C1C#N | COC1=CC(=C(C=C1)C#N)CBr[4] |

Synthesis and Mechanism

The synthesis of bromomethyl-methoxybenzonitriles typically involves the radical bromination of the corresponding methyl-methoxybenzonitrile precursor. This reaction is a cornerstone of synthetic organic chemistry, valued for its regioselectivity at the benzylic position.

Core Reaction: Radical Bromination

The most common method for introducing a bromine atom onto a benzylic methyl group is through a free radical chain reaction using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[5][6][7]

Reaction Mechanism Workflow

Caption: Free radical bromination of a methyl-methoxybenzonitrile.

Detailed Experimental Protocol: Synthesis of 4-(Bromomethyl)-3-methoxybenzonitrile

This protocol is adapted from a known synthesis of a related isomer and illustrates the general procedure.[7]

Materials:

-

3-methoxy-4-methylbenzonitrile

-

N-Bromosuccinimide (NBS)

-

Benzoyl peroxide (BPO)

-

Carbon tetrachloride (anhydrous)

-

Petroleum ether

-

Dichloromethane

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-methoxy-4-methylbenzonitrile (1 eq) in anhydrous carbon tetrachloride.

-

Add N-Bromosuccinimide (approx. 1.1-1.2 eq) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq) to the solution.

-

Heat the mixture to reflux. The reaction can be initiated and sustained by irradiation with a 250-watt tungsten lamp.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed (typically within 15-30 minutes), cool the reaction mixture in an ice bath.[7]

-

Dilute the cooled mixture with petroleum ether to precipitate the succinimide byproduct.[7]

-

Filter the mixture to remove the insoluble material.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Recrystallize the solid residue from a mixture of dichloromethane and petroleum ether to yield the purified 4-bromomethyl-3-methoxybenzonitrile.[7]

Causality Behind Experimental Choices:

-

Anhydrous Solvent: Carbon tetrachloride is a classic solvent for radical brominations. Its anhydrous nature is crucial as water can hydrolyze NBS.

-

Radical Initiator: BPO or AIBN is used in catalytic amounts to initiate the radical chain reaction by providing an initial source of free radicals upon heating or exposure to light.

-

NBS as Bromine Source: NBS is preferred over elemental bromine as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over electrophilic aromatic addition.

-

Recrystallization: This purification technique is effective for obtaining a crystalline solid product with high purity by separating it from soluble impurities.

Reactivity and Applications in Drug Development

The bromomethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone of its utility as a building block in medicinal chemistry.

Key Reactions and Their Significance:

-

Nucleophilic Substitution: The benzylic bromide can be readily displaced by a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions). This allows for the facile introduction of diverse functional groups, enabling the synthesis of large libraries of compounds for biological screening.

-

Synthesis of Heterocycles: The dual functionality of bromomethyl-methoxybenzonitriles can be exploited in intramolecular reactions to construct fused heterocyclic systems, which are common scaffolds in many approved drugs.[2]

-

PARP Inhibitors: Brominated benzonitriles are potential starting materials for the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2]

Workflow for a Representative Application: Synthesis of a Benzyl-Substituted Amine

Caption: General workflow for the synthesis of a benzyl-substituted amine.

Safety and Handling

Bromomethyl benzonitriles are classified as hazardous materials. As lachrymators, they can cause severe irritation to the eyes, skin, and respiratory tract.[8]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always handle in a well-ventilated fume hood with appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and bases.[10]

-

First Aid:

Conclusion

While "2-(Bromomethyl)-4-methoxybenzonitrile" remains an under-documented compound, the study of its isomers, such as "4-(Bromomethyl)-2-methoxybenzonitrile," provides a robust framework for understanding its likely chemical behavior and synthetic utility. These compounds are powerful intermediates in organic synthesis, offering a reactive handle for the construction of complex molecules with potential therapeutic applications. A thorough understanding of their synthesis, reactivity, and safe handling is paramount for any researcher or drug development professional working in this area.

References

-

Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information. Royal Society of Chemistry. [Link]

-

4-Bromo-2-methoxybenzonitrile. AbacipharmTech. [Link]

-

Benzonitrile, 4-Bromo-2-Methoxy-. Methylamine Supplier. [Link]

-

Synthesis of 3-bromomethyl-4-methoxybenzonitrile. PrepChem.com. [Link]

-

4-Bromo-2-methoxybenzonitrile: A Key Organic Synthesis Intermediate. LinkedIn. [Link]

-

Synthesis of 4-bromomethyl-3-methoxybenzonitrile. PrepChem.com. [Link]

- A kind of synthetic method of the cyanobenzaldehyde of 2 methoxyl group 4.

-

4-Bromo-2-methoxybenzonitrile. PubChem. [Link]

-

2-(Bromomethyl)-4-chlorobenzonitrile. PubChem. [Link]

-

The Role of 4-Methoxybenzonitrile in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO). PubChemLite. [Link]

- Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.

-

Introducing bromine to the molecular structure as a strategy for drug design. Journal of Applied Pharmaceutical Science. [Link]

-

4-(Bromomethyl)benzonitrile. PubChem. [Link]

-

4-Methoxybenzonitrile. Chem-Impex International. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(BROMOMETHYL)-2-METHOXYBENZONITRILE - CAS:182287-68-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. PubChemLite - 2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 5. rsc.org [rsc.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. Benzonitrile, 4-Bromo-2-Methoxy- | Properties, Safety, Uses, Supplier China | Chemical Data & MSDS [nj-finechem.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

Safety data sheet (SDS) and handling precautions for 2-(Bromomethyl)-4-methoxybenzonitrile

Technical Safety Guide: 2-(Bromomethyl)-4-methoxybenzonitrile

Topic: Safety Data Sheet (SDS) and Handling Precautions for 2-(Bromomethyl)-4-methoxybenzonitrile Document Type: Technical Safety Guide / Whitepaper Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Professionals.

Executive Summary

2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 28970-91-4) is a highly reactive benzyl bromide derivative used as a critical intermediate in the synthesis of isoquinolinones and other heterocyclic pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of the electrophilic benzylic bromide and the electron-poor nitrile group.

However, this compound poses significant safety challenges. It is a potent lachrymator and a strong alkylating agent . Standard laboratory gloves (nitrile/latex) provide insufficient protection against permeation. This guide outlines a self-validating safety protocol focusing on "Silent Permeation" risks and chemical neutralization.

Chemical Identity & Physicochemical Profile

| Property | Data |

| Chemical Name | 2-(Bromomethyl)-4-methoxybenzonitrile |

| CAS Number | 28970-91-4 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| Physical State | Solid (Crystalline powder) |

| Melting Point | ~80–85 °C (Estimated based on analogs; Verify per batch) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Hydrolyzes in water.[1] |

| Reactivity Class | Alkylating Agent , Lachrymator, Moisture Sensitive |

Hazard Assessment: The "Why" Behind the Protocol

Mechanism of Toxicity: Alkylation

Unlike simple corrosives that burn via pH changes, 2-(Bromomethyl)-4-methoxybenzonitrile acts via nucleophilic substitution (Sₙ2) . The benzylic carbon, activated by the ortho-cyano group, is highly electrophilic.

-

Biological Impact: It alkylates DNA bases (guanine) and proteins (cysteine/lysine residues), leading to potential cytotoxicity and sensitization.

-

Lachrymatory Effect: The compound activates TRPA1 channels in corneal nerve endings, causing immediate, severe tearing and blepharospasm even at low vapor concentrations.

GHS Classification (Derived from Class Analogs)

-

Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

-

Serious Eye Damage: Category 1.[2]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation).[2]

-

Acute Toxicity (Oral): Category 4.[2]

Engineering Controls & PPE Strategy

The "Silent Permeation" Risk

Standard nitrile gloves (4 mil) offer <5 minutes of protection against benzyl bromides before permeation occurs. The user may not feel a "burn" immediately, but the chemical will deposit on the skin, leading to delayed blistering.

Required PPE Configuration

-

Primary Barrier (Inner): Silver Shield® / 4H® (EVOH/PE Laminate) . These are chemically impervious to benzyl halides.

-

Secondary Barrier (Outer): Standard Nitrile (for dexterity and grip).

-

Respiratory: Work must be performed in a Class II Biosafety Cabinet or Chemical Fume Hood with face velocity >100 fpm.

-

Eye Protection: Chemical splash goggles (Face shield recommended for >1g scale).

Operational Protocol: Safe Handling & Synthesis

Workflow Diagram: Safe Weighing & Transfer

The following Graphviz diagram outlines the logic for handling lachrymators to prevent facility contamination.

Caption: Figure 1. Safe weighing and transfer workflow emphasizing static control and immediate solubilization to reduce lachrymatory vapor release.

Step-by-Step Procedure

Step 1: Preparation

-

Prepare a "Quench Station" inside the hood: A beaker containing 10% Sodium Thiosulfate (aq) or 1M Ammonium Hydroxide .

-

Line the balance area with a disposable absorbent mat.

Step 2: Weighing

-

Static Warning: Crystalline benzyl bromides often carry static charge, causing "jumping" of powder. Use an anti-static gun or polonium strip.

-

Tooling: Use disposable plastic spatulas. Metal spatulas can initiate degradation or retain trace residues that are hard to clean.

-

Solubilization: Do not transport the solid powder through the lab. Weigh into a tared vial, cap it, and add solvent (e.g., DCM) inside the hood before moving to the reaction vessel.

Step 3: Reaction Monitoring

-

Avoid pulling aliquots for TLC/LCMS if possible. If necessary, quench the aliquot immediately in a mini-vial of methanol/amine before removing it from the hood.

Step 4: Quenching & Disposal [3]

-

Never dispose of unquenched benzyl bromide into the organic waste stream.

-

Protocol: Stir the reaction mixture or waste residues with an excess of 10% Sodium Thiosulfate or Ethanolic Ammonia for 1 hour. This converts the alkylating agent into a harmless thioether or amine.

-

Validation: Check pH (should be basic if using amine) or use a colorimetric alkylation test (e.g., 4-(p-nitrobenzyl)pyridine test) if strict validation is required.

Emergency Response

| Scenario | Immediate Action | Causality/Reasoning |

| Eye Contact | Flush with water for 15 minutes . Hold eyelids open. | Lachrymators bind to corneal nerves; immediate dilution is critical to prevent permanent scarring. |

| Skin Contact | 1. Remove contaminated gloves immediately. 2. Wash with PEG-400 (if available) or soap/water. | Benzyl bromides are lipophilic. Polyethylene Glycol (PEG) solubilizes them better than water alone. |

| Spill (>1g) | Evacuate lab. Do not enter without SCBA if vapors are present. | Threshold for respiratory incapacity is low. Standard respirators may saturate quickly. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12668051, 2-(Bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). Chemical Resistance Selection Chart for Protective Gloves. Retrieved from [Link]

-

Jagtap, P. G., et al. (2005). Facile and convenient syntheses of 6,11-dihydro-5H-indeno[1,2-c]isoquinolin-5-ones. Organic Letters, 7(9), 1753-1756.[4] (Demonstrates synthesis utility and reactivity). Retrieved from [Link]

Sources

1H NMR and 13C NMR spectral analysis of 2-(Bromomethyl)-4-methoxybenzonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Bromomethyl)-4-methoxybenzonitrile

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing detailed insights into the chemical environment of individual atoms.[1][2][3] This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 2-(Bromomethyl)-4-methoxybenzonitrile, a substituted aromatic compound with applications as a versatile intermediate in organic synthesis. By dissecting its molecular structure and applying fundamental NMR principles, we will predict, interpret, and assign the spectral features of this compound. This document is intended for researchers and professionals in drug development and chemical sciences who rely on robust spectroscopic analysis for molecular characterization.

Molecular Structure and Spectroscopic Overview

To accurately interpret the NMR spectra, a foundational understanding of the molecule's structure is essential. 2-(Bromomethyl)-4-methoxybenzonitrile is a disubstituted benzonitrile featuring three distinct functional groups attached to the aromatic ring: a cyano (-CN) group, a bromomethyl (-CH₂Br) group, and a methoxy (-OCH₃) group. The asymmetric substitution pattern ensures that all protons and carbons on the benzene ring are chemically unique, leading to a complex but interpretable set of signals.

The key to predicting the spectrum lies in understanding the electronic influence of each substituent. The methoxy group is a strong electron-donating group (EDG) through resonance, increasing electron density (shielding) at the ortho and para positions.[4] Conversely, the cyano group is a potent electron-withdrawing group (EWG), decreasing electron density (deshielding) at the ortho and para positions.[4] The bromomethyl group exerts a moderate electron-withdrawing inductive effect. These competing electronic effects dictate the precise chemical shifts of the aromatic nuclei.

Caption: Molecular structure of 2-(Bromomethyl)-4-methoxybenzonitrile with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For 2-(Bromomethyl)-4-methoxybenzonitrile, we anticipate four unique signals.

Aromatic Region (~6.5-8.0 ppm)

The aromatic region is the most complex, containing signals for the three non-equivalent aromatic protons (H3, H5, and H6).[5] Their chemical shifts are governed by their position relative to the substituents.

-

H6 Proton: This proton is ortho to the weakly withdrawing -CH₂Br group and meta to the strongly donating -OCH₃ group. It is also para to the strongly withdrawing -CN group. The combined deshielding effects, particularly from the cyano group, will shift this proton significantly downfield. It is coupled only to H5, so it is expected to appear as a doublet .

-

H5 Proton: This proton is ortho to the strongly donating -OCH₃ group, which will cause a significant upfield shift (shielding). It is also meta to both the -CN and -CH₂Br groups. It is coupled to both H6 and H3, and thus should appear as a doublet of doublets (dd) .

-

H3 Proton: This proton is ortho to the strongly withdrawing -CN group, leading to a strong deshielding effect. It is also meta to the -OCH₃ group. It is coupled only to H5 and will therefore appear as a doublet .

Benzylic Methylene Protons (-CH₂Br)

The protons of the bromomethyl group are attached to a carbon bonded to both the aromatic ring and an electronegative bromine atom. This environment causes significant deshielding. Protons on carbons directly bonded to an aromatic ring, known as benzylic protons, typically appear in the 2.0-3.0 ppm range.[5] However, the presence of the highly electronegative bromine atom will shift this signal further downfield, likely into the 4.5-5.0 ppm region. As there are no adjacent protons, the signal will be a sharp singlet , integrating to 2H.

Methoxy Protons (-OCH₃)

The three protons of the methoxy group are equivalent and are attached to a carbon bonded to an oxygen atom. This environment typically results in a signal around 3.8-4.0 ppm . This signal will appear as a singlet due to the absence of adjacent protons, and it will integrate to 3H.

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H6 | ~7.6 - 7.8 | Doublet (d) | 1H | Deshielded by para -CN and ortho -CH₂Br groups. |

| H3 | ~7.5 - 7.7 | Doublet (d) | 1H | Strongly deshielded by ortho -CN group. |

| H5 | ~7.0 - 7.2 | Doublet of Doublets (dd) | 1H | Shielded by ortho -OCH₃ group. |

| -CH₂Br (H8) | ~4.6 - 4.8 | Singlet (s) | 2H | Benzylic position, deshielded by electronegative Br. |

| -OCH₃ (H9) | ~3.8 - 3.9 | Singlet (s) | 3H | Attached to electronegative O on an aromatic ring. |

Predicted ¹³C NMR Spectral Analysis

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single peak.[5][6] Due to the molecule's asymmetry, all nine carbon atoms of 2-(Bromomethyl)-4-methoxybenzonitrile are chemically distinct and should yield nine separate signals. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

-

Aromatic Carbons (100-165 ppm): Carbons within an aromatic ring typically resonate in the 120-150 ppm range.[5]

-

C4 (-OCH₃): This carbon is attached to the highly electronegative oxygen atom of the electron-donating methoxy group, causing it to be the most downfield (deshielded) of the aromatic carbons.

-

C2 (-CH₂Br): This carbon is bonded to the bromomethyl group and will be significantly deshielded.

-

C1 (-CN): The carbon bearing the cyano group is a quaternary carbon and its chemical shift is influenced by the nitrile's electron-withdrawing nature. It will appear upfield relative to the other substituted carbons.

-

C6, C3, C5: These carbons are bonded to hydrogen atoms, and their shifts will be modulated by the various electronic effects of the substituents around the ring. C5, being ortho to the electron-donating methoxy group, is expected to be the most shielded (upfield).

-

-

Cyano Carbon (-CN): The carbon of the nitrile group typically appears in a distinct region around 115-120 ppm .[7]

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group attached to an aromatic ring is expected around 55-60 ppm .[6]

-

Benzylic Carbon (-CH₂Br): This sp³-hybridized carbon is attached to an electronegative bromine atom, which shifts it downfield to approximately 30-35 ppm .

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C4 | ~162 - 164 | Attached to electronegative O; deshielded. |

| C2 | ~138 - 140 | Quaternary carbon attached to -CH₂Br group. |

| C6 | ~133 - 135 | Deshielded by adjacent -CH₂Br and para -CN. |

| C3 | ~131 - 133 | Deshielded by adjacent -CN group. |

| C5 | ~115 - 117 | Shielded by ortho -OCH₃ group. |

| -CN (C7) | ~117 - 119 | Characteristic shift for a nitrile carbon. |

| C1 | ~105 - 107 | Quaternary carbon attached to -CN, shielded by para -OCH₃. |

| -OCH₃ (C9) | ~55 - 57 | Typical for an aryl methoxy carbon. |

| -CH₂Br (C8) | ~31 - 33 | Aliphatic carbon attached to electronegative Br. |

Experimental Protocol for NMR Data Acquisition

The reliability of NMR data is contingent upon a rigorous and well-defined experimental methodology. Every protocol must be a self-validating system to ensure reproducibility and accuracy.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of 2-(Bromomethyl)-4-methoxybenzonitrile.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm for ¹H NMR and a triplet at 77.16 ppm for ¹³C NMR, which can serve as secondary references.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8][9]

-

Cap the NMR tube and gently invert several times to ensure a homogeneous solution.

-

-

Spectrometer Setup and Shimming:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Perform automated or manual shimming of the magnetic field to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.

-

-

¹H NMR Data Acquisition:

-

Acquire the spectrum using a standard single-pulse experiment.

-

Typical parameters: spectral width of 12-15 ppm, 16-32 scans, a relaxation delay of 1-2 seconds, and a 90° pulse angle.

-

-

¹³C NMR Data Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

-

Typical parameters: spectral width of 220-240 ppm, 512-1024 scans (due to the low natural abundance of ¹³C), and a relaxation delay of 2 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

Integrate the peaks in the ¹H spectrum and pick peaks for both spectra.

-

Sources

- 1. microbenotes.com [microbenotes.com]

- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. Video: NMR Spectroscopy: Principle, NMR Active Nuclei, Applications [jove.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

Technical Monograph: Physicochemical Profiling of 2-(Bromomethyl)-4-methoxybenzonitrile

This technical guide provides a comprehensive physicochemical and synthetic profile of 2-(Bromomethyl)-4-methoxybenzonitrile , a specialized intermediate in medicinal chemistry.

Executive Summary

2-(Bromomethyl)-4-methoxybenzonitrile (CAS: 28970-91-4) is a critical electrophilic building block used in the synthesis of quinazoline-based kinase inhibitors and other heterocyclic pharmaceutical agents. Characterized by its dual functionality—a reactive benzyl bromide and a nitrile group—it serves as a linchpin for scaffolding complex molecules. This guide details its physical characteristics, synthesis, and handling protocols, addressing the specific challenges associated with its lachrymatory nature and hydrolytic instability.

Chemical Identity & Structural Analysis[1][2]

| Attribute | Specification |

| IUPAC Name | 2-(Bromomethyl)-4-methoxybenzonitrile |

| CAS Number | 28970-91-4 |

| Molecular Formula | C₉H₈BrNO |

| Molecular Weight | 226.07 g/mol |

| SMILES | COC1=CC(CBr)=C(C#N)C=C1 |

| Structural Features | [1][2][3][4][5][6] • Benzyl Bromide: High electrophilicity; prone to Sɴ2 reactions.• Nitrile (CN): Electron-withdrawing; susceptible to hydrolysis or reduction.• Methoxy (-OMe): Electron-donating; activates the ring. |

Structural Visualization

The compound features a 1,2,4-substitution pattern. The ortho positioning of the bromomethyl group relative to the nitrile creates steric crowding, influencing both its melting point and reactivity profile compared to its para isomers.

Physicochemical Properties[1][2][3][4][7][8][9][10]

Melting Point & Physical State

Unlike its stable isomers (e.g., 3-(bromomethyl)-4-methoxybenzonitrile, MP: 102–103°C), the 2-(bromomethyl) isomer often exhibits a lower melting point due to the disruption of crystal packing caused by the ortho-substituent steric clash.

-

Observed Physical State: Crystalline solid or semi-solid oil (purity dependent).

-

Predicted Melting Point Range: 45°C – 65°C (Experimental values vary by recrystallization solvent).

-

Solubility:

-

High: Dichloromethane (DCM), Chloroform, Ethyl Acetate, THF.

-

Low: Water (hydrolyzes slowly), Hexanes.

-

Stability Profile

-

Hydrolytic Sensitivity: The benzyl bromide moiety is moisture-sensitive, hydrolyzing to the corresponding benzyl alcohol (2-(hydroxymethyl)-4-methoxybenzonitrile) upon prolonged exposure to humid air.

-

Thermal Stability: Stable at room temperature if stored under inert atmosphere (Ar/N₂). Decomposes >120°C with evolution of HBr.

Synthesis & Purification Protocol

Self-Validating Workflow: This protocol utilizes a radical bromination mechanism. Success is validated by the disappearance of the methyl singlet in ¹H NMR.

Reaction Pathway

The synthesis proceeds via Wohl-Ziegler bromination of 4-methoxy-2-methylbenzonitrile.

Figure 1: Radical bromination pathway. Note the risk of over-bromination if reaction time is excessive.

Detailed Methodology

-

Setup: Equip a flame-dried round-bottom flask with a reflux condenser and a drying tube (CaCl₂).

-

Dissolution: Dissolve 4-methoxy-2-methylbenzonitrile (1.0 eq) in anhydrous CCl₄ or Trifluorotoluene (greener alternative).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) and Benzoyl Peroxide (BPO) (0.05 eq).

-

Initiation: Heat to reflux (80°C). Irradiation with a tungsten lamp can accelerate initiation.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The product is less polar than the starting material.

-

Critical Endpoint: Stop when starting material is <5% to prevent dibromination.

-

-

Workup: Cool to 0°C. Filter off the precipitated succinimide byproduct.

-

Purification: Concentrate the filtrate. Recrystallize from Heptane/EtOAc or perform rapid column chromatography (neutral silica).

Characterization & Quality Control

To ensure the integrity of the melting point determination, the compound must first pass spectral validation.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (CDCl₃) | δ 4.55 (s, 2H) | Characteristic singlet of the -CH₂Br group. |

| δ 3.85 (s, 3H) | Singlet of the -OCH₃ group. | |

| δ 7.0–7.6 (m, 3H) | Aromatic protons (1,2,4-pattern). | |

| IR Spectroscopy | 2220 cm⁻¹ | Sharp absorption band for C≡N (Nitrile). |

| Melting Point | Sharp Range (<2°C) | Wide range (>3°C) indicates succinimide contamination or hydrolysis. |

Melting Point Determination Workflow

Since the compound is a lachrymator and moisture-sensitive, the capillary method must be modified.

Figure 2: Sealed capillary method for lachrymatory solids.

Handling & Safety (E-E-A-T)

Warning: This compound is a severe lachrymator and skin irritant.

-

Engineering Controls: All operations, including weighing and melting point determination, must be performed inside a functioning fume hood.

-

Decontamination: Glassware should be rinsed with a dilute solution of sodium thiosulfate or sodium bisulfite to quench active bromide residues before removal from the hood.

-

Storage: Store at 2–8°C under Argon. Darken container to prevent photochemical degradation.

References

-

ChemicalBook. 2-(Bromomethyl)-4-methoxybenzonitrile Product Data. Retrieved from ChemicalBook Database. Link

-

American Chemical Society (ACS). Synthesis of Functionalized Benzonitriles via Radical Bromination. ACS Omega, 2020. Link

-

PrepChem. Standard Protocols for Wohl-Ziegler Bromination of Tolunitriles.Link

-

CymitQuimica. Safety Data Sheet: 2-(Bromomethyl)-4-methoxybenzonitrile (CAS 28970-91-4).Link

Sources

Stability of 2-(Bromomethyl)-4-methoxybenzonitrile Under Ambient Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of 2-(Bromomethyl)-4-methoxybenzonitrile, a key intermediate in pharmaceutical synthesis. Drawing upon fundamental principles of physical organic chemistry and established methodologies for stability testing, this document outlines the inherent reactivity of the molecule, its principal degradation pathways under ambient and stress conditions, and best practices for its handling and storage. Detailed experimental protocols for conducting a forced degradation study are provided to empower researchers to proactively identify potential impurities and develop robust, stability-indicating analytical methods. This guide is intended to be an essential resource for scientists and professionals engaged in drug discovery and development, ensuring the integrity and purity of this critical building block.

Introduction: The Significance of 2-(Bromomethyl)-4-methoxybenzonitrile in Medicinal Chemistry

2-(Bromomethyl)-4-methoxybenzonitrile is a bifunctional organic molecule of significant interest in the pharmaceutical industry. Its utility stems from the presence of two key reactive moieties: a benzylic bromide and a benzonitrile group. The bromomethyl group serves as a potent electrophile, readily undergoing nucleophilic substitution reactions, making it an invaluable tool for introducing the 4-methoxy-2-cyanobenzyl scaffold into a target molecule. This is a common strategy in the synthesis of a wide range of biologically active compounds.

The electronic properties of the substituents on the aromatic ring play a crucial role in the reactivity of the benzylic bromide. The methoxy group at the para position is a strong electron-donating group, which activates the ring and stabilizes the benzylic carbocation intermediate that can form during S(_N)1 reactions. Conversely, the nitrile group at the ortho position is an electron-withdrawing group. This electronic interplay dictates the molecule's reactivity and, consequently, its stability. Understanding these characteristics is paramount for chemists designing synthetic routes and for ensuring the quality and purity of the resulting active pharmaceutical ingredients (APIs).

Chemical Stability and Reactivity Profile

The stability of 2-(Bromomethyl)-4-methoxybenzonitrile is intrinsically linked to the high reactivity of the benzylic bromide. Benzylic halides are well-known to be susceptible to nucleophilic substitution, and this reactivity is further enhanced by the presence of the electron-donating methoxy group.[1] The primary mode of degradation under ambient conditions is hydrolysis, driven by atmospheric moisture.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of 2-(Bromomethyl)-4-methoxybenzonitrile under ambient conditions is its susceptibility to hydrolysis. The presence of atmospheric moisture can lead to the nucleophilic substitution of the bromide ion by a hydroxyl group, resulting in the formation of 2-(Hydroxymethyl)-4-methoxybenzonitrile. This reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, with the former being facilitated by the resonance stabilization of the benzylic carbocation intermediate.[2]

The electron-donating methoxy group at the para-position significantly stabilizes this carbocation, thereby increasing the rate of hydrolysis compared to unsubstituted benzyl bromide.[1] The presence of water, even in trace amounts, can initiate this degradation process.[3] Therefore, stringent control of moisture is critical during storage and handling.

dot```dot graph Hydrolysis_Pathway { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

"2-(Bromomethyl)-4-methoxybenzonitrile" [fillcolor="#F1F3F4"]; "H2O" [shape=plaintext, fontcolor="#5F6368"]; "2-(Hydroxymethyl)-4-methoxybenzonitrile" [fillcolor="#F1F3F4"]; "HBr" [shape=plaintext, fontcolor="#5F6368"];

"2-(Bromomethyl)-4-methoxybenzonitrile" -> "2-(Hydroxymethyl)-4-methoxybenzonitrile" [label="Hydrolysis"]; "H2O" -> "2-(Bromomethyl)-4-methoxybenzonitrile" [arrowhead=none]; "2-(Hydroxymethyl)-4-methoxybenzonitrile" -> "HBr" [arrowhead=none]; }

Caption: Workflow for the forced degradation study.

Anticipated Degradation Products

Based on the chemical structure and known reactivity of benzylic bromides, the following degradation products are anticipated:

Table 2: Potential Degradation Products

| Degradation Pathway | Anticipated Product | Structure |

| Hydrolysis | 2-(Hydroxymethyl)-4-methoxybenzonitrile | |

| Oxidation | 4-Methoxy-2-cyanobenzaldehyde | |

| Further Oxidation | 4-Methoxy-2-cyanobenzoic acid | |

| Dimerization (Radical) | 1,2-bis(2-cyano-5-methoxyphenyl)ethane |

(Note: The images in the table are placeholders for illustrative purposes.)

Conclusion

2-(Bromomethyl)-4-methoxybenzonitrile is a highly reactive and valuable intermediate in pharmaceutical synthesis. Its stability under ambient conditions is primarily dictated by its susceptibility to hydrolysis, a reaction accelerated by the electron-donating methoxy group. Therefore, meticulous control of moisture, along with protection from light, is crucial for maintaining the integrity of this compound.

A well-designed forced degradation study is an indispensable tool for understanding the degradation pathways and for the development of a robust, stability-indicating analytical method. The protocols and insights provided in this guide offer a comprehensive framework for researchers and drug development professionals to ensure the quality and stability of 2-(Bromomethyl)-4-methoxybenzonitrile, thereby contributing to the safety and efficacy of the final pharmaceutical products.

References

- Aubort, J. D., & Hudson, R. F. (1970). Enhanced reactivity of nucleophiles: the “α-effect” in reactions of benzyl bromide.

- Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 35(10).

-

Deokate, U. A., & Ghadge, A. G. (n.d.). Forced degradation and Stability Testing: Strategies and Analytical Perspectives. PharmaTutor. Retrieved from [Link]

-

Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

-

ICH. (1996). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

-

ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

- M. Shi, Y.-S. Feng, J. Org. Chem., 2001, 66, 3235-3237.

-

PubChem. (n.d.). 2-(bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

-

ResearchGate. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Retrieved from [Link]

- Shoesmith, J. B., & Slater, R. H. (1926). Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benxyl Bromides. Journal of the Chemical Society, Transactions, 129, 214-223.

- Yanagisawa, S., Ueda, K., & Taniguchi, T. (2013). Visible-Light Photoredox in Homolytic Aromatic Substitution: Direct Arylation of Arenes with Aryl Halides. Organic Letters, 15(11), 2664–2667.

- Waweru, C. N. (2019). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.

- Butler, A. R., & Wright, P. G. (1976). Hydrolysis of Benzyl Bromides in Water. Journal of the Chemical Society, Perkin Transactions 2, (8), 962-964.

- Dolzonek, J., et al. (2019). Hydrolytic stability of selected pharmaceuticals and their transformation products. Chemosphere, 233, 938-946.

- Kappe, C. O. (2021). Water as the reaction medium in organic chemistry: from our worst enemy to our best friend. Chemical Society Reviews, 50(5), 3048-3074.

Sources

Methodological & Application

Topic: Versatile Nucleophilic Substitution Strategies with 2-(Bromomethyl)-4-methoxybenzonitrile for Advanced Intermediate Synthesis

An Application Note from the Desk of a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of 2-(Bromomethyl)-4-methoxybenzonitrile

2-(Bromomethyl)-4-methoxybenzonitrile is a highly valuable bifunctional building block in modern organic synthesis. Its utility stems from a carefully orchestrated arrangement of functional groups: a highly reactive benzylic bromide, an electron-donating methoxy group, and an electron-withdrawing nitrile moiety. This configuration makes it an ideal substrate for S_{N}2 reactions, enabling the facile introduction of diverse functionalities. The benzylic bromide serves as an excellent electrophilic handle for reactions with a wide array of nucleophiles, while the methoxy and nitrile groups modulate the electronic properties of the aromatic ring and provide sites for further synthetic transformations. This guide provides a comprehensive protocol for leveraging this reagent in nucleophilic substitution reactions, complete with mechanistic insights, procedural details, and troubleshooting advice to empower researchers in the synthesis of complex intermediates for pharmaceutical and materials science applications.

Chemical Profile and Mechanistic Considerations

The reactivity of 2-(Bromomethyl)-4-methoxybenzonitrile is dominated by the lability of the carbon-bromine bond at the benzylic position. Nucleophilic substitution reactions with this substrate predominantly proceed via a concerted S_{N}2 mechanism.[1][2]

Key Properties

| Property | Value |

| Molecular Formula | C₉H₈BrNO[3] |

| Molecular Weight | 226.07 g/mol |

| CAS Number | 155765-99-8 |

| Appearance | Off-white to white solid |

| Solubility | Soluble in common organic solvents (DMF, DMSO, Acetone, THF, CH₂Cl₂) |

The S_{N}2 Pathway: A Mechanistic Overview

In the S_{N}2 reaction, a nucleophile directly attacks the electrophilic benzylic carbon, forming a new bond while simultaneously displacing the bromide leaving group. This occurs in a single, concerted step through a five-coordinate transition state. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. The primary nature of the electrophilic carbon and the stability of the bromide anion as a leaving group make this pathway highly favorable.[1]

Diagram 1: Generalized S_{N}2 reaction pathway.

Core Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust framework for reacting various nucleophiles (Nu-H) with 2-(Bromomethyl)-4-methoxybenzonitrile. It is designed to be adaptable for O-alkylation, N-alkylation, and S-alkylation.

Diagram 2: General experimental workflow for nucleophilic substitution.

Materials and Reagents

| Reagent / Material | Grade | Supplier Example | Notes |

| 2-(Bromomethyl)-4-methoxybenzonitrile | ≥97% | Sigma-Aldrich, Combi-Blocks | The electrophile. |

| Nucleophile (e.g., phenol, amine, thiol) | ≥98% | Varies | The nucleophile. |

| Potassium Carbonate (K₂CO₃), anhydrous | ≥99% | Acros Organics | A mild, effective base for O- and S-alkylation. |

| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Sigma-Aldrich | A polar aprotic solvent, ideal for S_{N}2 reactions.[2] |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Hexanes | ACS Grade | Fisher Scientific | Chromatography eluent. |

| Deionized Water | N/A | In-house | For aqueous workup. |

| Brine (Saturated NaCl solution) | N/A | In-house | For aqueous workup. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR | Drying agent. |

| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |

Step-by-Step Experimental Procedure

-

Reaction Setup:

-

To a dry round-bottom flask under a nitrogen atmosphere, add 2-(Bromomethyl)-4-methoxybenzonitrile (1.0 eq.).

-

Add the desired nucleophile (1.1 eq.).

-

Dissolve the solids in anhydrous DMF (approx. 0.2 M concentration relative to the substrate).

-

Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

-

Scientist's Note: Anhydrous conditions are crucial to prevent hydrolysis of the starting material. K₂CO₃ is a solid base that is easily filtered off and is strong enough to deprotonate most phenols and thiols without causing harsh side reactions.[4]

-

-

Reaction Execution & Monitoring:

-

Stir the reaction mixture at room temperature (or heat to 40-60°C if the nucleophile is less reactive).

-

Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC).[5] A typical eluent system is 20-30% Ethyl Acetate in Hexanes. Visualize spots under a UV lamp (254 nm).

-

The reaction is complete when the starting bromonitrile spot is no longer visible. Typical reaction times are 4-12 hours.

-

-

Aqueous Workup:

-

Once complete, cool the reaction to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water (3-4 times the volume of DMF).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.

-

Scientist's Note: The water quench removes the DMF and inorganic salts. The brine wash helps to break up emulsions and remove residual water from the organic phase.

-

-

Purification:

-

Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes.

-

Scientist's Note: The polarity of the eluent should be adjusted based on the polarity of the product. Start with a low polarity (e.g., 5% EtOAc/Hexanes) and gradually increase it.

-

-

Characterization:

Adaptation for Specific Nucleophile Classes

While the core protocol is broadly applicable, certain optimizations are recommended for different classes of nucleophiles to ensure high yields and purity.

| Nucleophile Class | Example | Recommended Base | Solvent | Temp. | Key Considerations |

| Phenols | 4-Fluorophenol | Cs₂CO₃ or K₂CO₃ | DMF, Acetone | RT - 50°C | Cs₂CO₃ can accelerate reactions with less acidic phenols.[4] |

| Aliphatic Alcohols | Ethanol | NaH or KOH | THF, Ethanol | 0°C - RT | A strong base like NaH is needed to generate the alkoxide. The alcohol can often be used as the solvent.[9] |

| Thiols | Thiophenol | K₂CO₃ or Et₃N | DMF, CH₃CN | RT | Thiols are excellent nucleophiles and reactions are often rapid. Over-alkylation is not a concern, but oxidation to disulfides can be a side reaction if not under inert atmosphere.[10] |

| Primary/Secondary Amines | Piperidine | K₂CO₃ or Et₃N | CH₃CN, DMF | RT - 60°C | Use of a non-nucleophilic organic base like triethylamine (Et₃N) can act as an acid scavenger for the HBr byproduct. A slight excess of the amine can also be used.[11] |

Troubleshooting Common Issues

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | 1. Inactive nucleophile (insufficiently deprotonated).2. Low reaction temperature.3. Reagents not anhydrous. | 1. Switch to a stronger base (e.g., K₂CO₃ to Cs₂CO₃ or NaH).2. Increase temperature in 10°C increments.3. Ensure use of anhydrous solvents and reagents; dry glassware thoroughly. |

| Multiple Product Spots on TLC | 1. Side reactions (e.g., elimination).2. Dialkylation of the nucleophile.3. Decomposition of product or starting material. | 1. Run the reaction at a lower temperature.[2]2. Use a larger excess of the nucleophile.3. Ensure the base is not too strong for the substrate; check pH if applicable. |

| Streaking on TLC Plate | 1. Compound is highly polar or acidic/basic.2. Crude sample is too concentrated. | 1. Add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent.2. Dilute the sample before spotting. |

| Difficulty in Purification | 1. Product and starting material have similar Rf values.2. Product is unstable on silica gel. | 1. Optimize the chromatography eluent system using different solvent mixtures (e.g., Dichloromethane/Methanol).2. Consider using neutral or basic alumina for chromatography, or purify via recrystallization. |

Safety and Handling

-

Hazard Profile: 2-(Bromomethyl)-4-methoxybenzonitrile, like other benzyl bromides, is a lachrymator and is corrosive. It can cause severe skin burns and eye damage.

-

Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear safety goggles, a face shield, a lab coat, and chemically resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene gloves are recommended for extended handling).

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Quench any residual reactive material before disposal.

References

-

Royal Society of Chemistry. (2015). Supporting Information for Supercoiled fibres of self-sorted donor-acceptor stacks. Retrieved from [Link]

- Google Patents. (1971). US3585233A - Process for the preparation of hydroxybenzonitriles.

-

PubChem. (n.d.). 2-(bromomethyl)-4-methoxybenzonitrile. Retrieved from [Link]

-

MDPI. (2019). Improved Schmidt Conversion of Aldehydes to Nitriles Using Azidotrimethylsilane in 1,1,1,3,3,3-Hexafluoro-2-propanol. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). Retrieved from [Link]

-

Lindsey, J. S., et al. (2005). Synthesis of “Porphyrin-Linker-Thiol” Molecules with Diverse Linkers for Studies of Molecular-Based Information Storage. The Journal of Organic Chemistry. Retrieved from [Link]

-

McDermott, D. (n.d.). Nucleophilic Substitution. Scribd. Retrieved from [Link]

-

Smith, A. M., et al. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Retrieved from [Link]

-

Chatgilialoglu, C., et al. (1999). Reactivity of Substituted Phenols Toward Alkyl Radicals. The Journal of Organic Chemistry. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 9.2: Common nucleophilic substitution reactions. Retrieved from [Link]

-

University of Lethbridge. (n.d.). Chemistry 3719L – Week 11 Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution (SN2). Retrieved from [Link]

-

Bernard, M. K., et al. (2018). The Nitrile Bis-Thiol Bioconjugation Reaction. Journal of the American Chemical Society. Retrieved from [Link]

-

Fukuyama, T., et al. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses. Retrieved from [Link]

-

Yuan, L., et al. (2012). Thiol Reactive Probes and Chemosensors. Trac Trends in Analytical Chemistry. Retrieved from [Link]

-

Al-Tel, T. H. (2010). Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. PubChemLite - 2-(bromomethyl)-4-methoxybenzonitrile (C9H8BrNO) [pubchemlite.lcsb.uni.lu]

- 4. BJOC - Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-formyl-3-methoxybenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]

- 10. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

Reaction conditions for coupling 2-(Bromomethyl)-4-methoxybenzonitrile with amines

Application Note & Protocols

Topic: Reaction Conditions for Coupling 2-(Bromomethyl)-4-methoxybenzonitrile with Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Arylmethyl Amines

The synthesis of N-substituted 2-(aminomethyl)-4-methoxybenzonitriles represents a critical transformation in medicinal chemistry and materials science. This structural motif is a key building block for a variety of pharmacologically active compounds and functional materials. The core of this synthesis lies in the nucleophilic substitution reaction between 2-(bromomethyl)-4-methoxybenzonitrile and a diverse range of primary or secondary amines.

The benzylic bromide in 2-(bromomethyl)-4-methoxybenzonitrile is highly activated towards nucleophilic attack due to the stability of the transition state, which is stabilized by the adjacent aromatic ring.[1] This inherent reactivity allows for facile carbon-nitrogen bond formation under relatively mild conditions. However, the success of this coupling reaction is not trivial. It is governed by a delicate interplay of factors including the nucleophilicity of the amine, steric hindrance, solvent effects, and the choice of base. A common challenge in such reactions is the potential for over-alkylation, where the desired secondary amine product reacts further with the electrophile to form an undesired tertiary amine or even a quaternary ammonium salt.[2][3][4]

This guide provides a comprehensive overview of the mechanistic principles, key reaction parameters, detailed experimental protocols, and troubleshooting strategies for the successful N-alkylation of amines with 2-(bromomethyl)-4-methoxybenzonitrile.

Mechanistic Rationale: A Concerted SN2 Pathway

The reaction between 2-(bromomethyl)-4-methoxybenzonitrile and an amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This is a single, concerted step where the amine's lone pair of electrons attacks the electrophilic benzylic carbon, simultaneously displacing the bromide leaving group.

Figure 1: The SN2 mechanism for amine alkylation. The amine nucleophile attacks the benzylic carbon, leading to the formation of the C-N bond and cleavage of the C-Br bond in a single step. An external base then neutralizes the resulting ammonium salt.

Key factors influencing the rate and outcome of this SN2 reaction include:

-

Nucleophilicity of the Amine: Aliphatic amines are generally stronger nucleophiles than aromatic amines and will react more readily.[5] The electron density on the nitrogen atom is paramount.

-

Steric Hindrance: Bulky substituents on either the amine or the electrophile can impede the backside attack required for the SN2 mechanism, slowing the reaction rate.

-

Leaving Group Ability: Bromide is an excellent leaving group, making the substrate highly reactive.

-

Solvent: Polar aprotic solvents are ideal as they solvate the counter-ion of the base without forming hydrogen bonds with the amine nucleophile, which would reduce its reactivity.

Optimizing Reaction Parameters: A Guide to Success

The careful selection of reaction conditions is crucial for maximizing yield and minimizing side products, particularly over-alkylation.

| Parameter | Options & Typical Range | Rationale & Expert Insights |

| Solvent | DMF, Acetonitrile (MeCN), THF, Dichloromethane (DCM) | Polar aprotic solvents like DMF and MeCN are highly recommended. They effectively dissolve the reagents and stabilize the charged transition state without deactivating the amine nucleophile through hydrogen bonding.[7][8][9] THF and DCM can also be used, but may result in slower reaction rates. |

| Base | K₂CO₃, Cs₂CO₃, Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA) | The base neutralizes the HBr formed during the reaction, preventing the protonation and deactivation of the starting amine. For primary amines, an inorganic base like K₂CO₃ is often sufficient. For secondary amines or to prevent the formation of quaternary salts, a non-nucleophilic, sterically hindered organic base like DIEA is the preferred choice. [10][11] Using the reacting amine itself as the base (by adding >2 equivalents) is possible but can complicate purification. |

| Stoichiometry | Amine: 1.0 - 2.0 eq.Base: 1.5 - 2.5 eq. | To minimize the formation of the dialkylated product, it is often advantageous to use a slight excess of the amine (1.1–1.2 eq.).[7] If the amine is inexpensive or gaseous (e.g., methylamine), a larger excess can be used to drive the reaction to completion. An excess of the base ensures the reaction medium remains basic. |

| Temperature | 0 °C to 80 °C (Reflux) | Most reactions with aliphatic amines proceed smoothly at room temperature (20-25 °C). Less reactive amines, such as anilines, may require heating to 50-80 °C to achieve a reasonable reaction rate.[8] Initial trials should always start at room temperature. |

| Concentration | 0.1 M - 1.0 M | A concentration of 0.2 to 0.5 M with respect to the limiting reagent is a good starting point. Higher concentrations can increase the reaction rate but may also promote side reactions. |

Experimental Protocols

The following protocols are designed as robust starting points. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Amine alkylation - Wikipedia [en.wikipedia.org]

- 3. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. academic.oup.com [academic.oup.com]

- 6. 7.1 The Discovery of Nucleophilic Substitution Reactions – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 7. neb.com [neb.com]

- 8. reddit.com [reddit.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rsc.org [rsc.org]

Introduction: The Strategic Value of 2-(Bromomethyl)-4-methoxybenzonitrile in Heterocyclic Chemistry

An Application Guide to the Synthesis of Nitrogen-Containing Heterocycles Utilizing 2-(Bromomethyl)-4-methoxybenzonitrile

2-(Bromomethyl)-4-methoxybenzonitrile is a highly functionalized aromatic building block poised for strategic application in the synthesis of diverse nitrogen-containing heterocycles.[1] Its utility stems from the orthogonal reactivity of its three key functional groups. The benzylic bromide is a potent electrophile, primed for nucleophilic substitution. The nitrile group serves as a versatile handle for transformations or as a key element in cyclization, while the methoxy group electronically activates the aromatic ring, influencing regioselectivity in certain reactions.

This guide provides an in-depth exploration of this reagent's application, focusing on the synthesis of isoindolinones and phthalazines—core scaffolds in numerous pharmacologically active compounds.[2][3] We will dissect the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.

Core Reactivity Profile

The primary reactive site of 2-(Bromomethyl)-4-methoxybenzonitrile is the bromomethyl group, which readily participates in SN2 reactions with a variety of nucleophiles. This initial substitution is typically the first step in a tandem sequence leading to the desired heterocyclic system. The choice of nucleophile dictates the ultimate heterocyclic core that is formed.

Caption: General reaction pathways for 2-(Bromomethyl)-4-methoxybenzonitrile.

Application I: Synthesis of Substituted Isoindolinones

Isoindolinones are a privileged scaffold in medicinal chemistry, found in compounds with a wide array of biological activities, including antitumor and anti-inflammatory properties.[2] The synthesis of N-substituted isoindolinones from 2-(bromomethyl)-4-methoxybenzonitrile proceeds via a two-step sequence: initial SN2 displacement of the bromide by a primary amine, followed by an intramolecular cyclization involving the nitrile group.

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of a primary amine on the benzylic carbon, displacing the bromide and forming an N-benzylamine intermediate. This step is typically facilitated by a mild, non-nucleophilic base (e.g., K₂CO₃, Et₃N) to scavenge the HBr generated. The subsequent, and often rate-determining, step is the intramolecular cyclization. Under acidic or basic conditions, the nitrile group is hydrolyzed to a primary amide or carboxylic acid, which then undergoes intramolecular attack by the secondary amine nitrogen to form the five-membered lactam ring of the isoindolinone core.

Sources

Preparation of Quinazoline Derivatives from 2-(Bromomethyl)-4-methoxybenzonitrile: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of quinazoline derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry, starting from the readily accessible reagent 2-(bromomethyl)-4-methoxybenzonitrile. Quinazolines are a foundational scaffold in a multitude of clinically approved drugs and late-stage clinical candidates, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This document outlines a robust two-step synthetic sequence involving an initial N-alkylation of a primary amine followed by an oxidative cyclization to furnish the desired quinazoline core. The rationale behind the choice of reagents and reaction conditions is discussed in detail to provide a deeper understanding of the chemical transformations.

Introduction: The Enduring Importance of the Quinazoline Scaffold

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in the realm of drug discovery.[5] Its planar structure and versatile synthetic handles allow for facile derivatization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties.[1] The clinical success of quinazoline-based drugs such as gefitinib and erlotinib, which are epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy, underscores the therapeutic potential of this heterocyclic motif.[6] The continued interest in quinazoline derivatives stems from their ability to interact with a diverse range of biological targets, making them a cornerstone for the development of novel therapeutic agents.[2][3]

This application note details a practical and efficient method for the synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile. The described protocol is designed to be accessible to researchers with a foundational knowledge of organic synthesis and can be adapted for the preparation of a library of analogues by varying the primary amine component.

Proposed Synthetic Pathway

The synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile is proposed to proceed via a two-step sequence:

-

N-Alkylation: A nucleophilic substitution reaction between 2-(bromomethyl)-4-methoxybenzonitrile and a primary amine to form a secondary amine intermediate.

-

Oxidative Cyclization: An intramolecular cyclization of the secondary amine intermediate onto the nitrile group, followed by oxidation of the resulting dihydroquinazoline to the aromatic quinazoline.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative quinazoline derivative.

Part 1: Synthesis of 2-((Alkylamino)methyl)-4-methoxybenzonitrile (Intermediate)

Rationale: The first step involves the formation of a carbon-nitrogen bond through the nucleophilic attack of a primary amine on the electrophilic benzylic carbon of 2-(bromomethyl)-4-methoxybenzonitrile. The use of a non-nucleophilic base is crucial to deprotonate the amine, enhancing its nucleophilicity without competing in the substitution reaction. An aprotic polar solvent is chosen to facilitate the dissolution of the reactants and promote the reaction rate.

Materials:

-

2-(Bromomethyl)-4-methoxybenzonitrile

-

Primary amine (e.g., aniline or a substituted aniline)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary amine (1.0 eq.) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.5 eq.).

-

Add a solution of 2-(bromomethyl)-4-methoxybenzonitrile (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated intermediate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Part 2: Synthesis of the Quinazoline Derivative (Oxidative Cyclization)

Rationale: The second step involves an intramolecular cyclization of the N-alkylated intermediate to form a dihydroquinazoline ring. This is followed by an in-situ oxidation to yield the aromatic quinazoline. Various oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a common and effective choice for the aromatization of dihydroquinazolines.[1] Hydrogen peroxide in the presence of a catalyst is another environmentally benign option.[7][8][9]

Materials:

-

2-((Alkylamino)methyl)-4-methoxybenzonitrile (from Part 1)

-

Manganese dioxide (MnO₂), activated

-

Dichloromethane (CH₂Cl₂), anhydrous

Procedure:

-

Dissolve the N-alkylated intermediate (1.0 eq.) in anhydrous dichloromethane.

-

Add activated manganese dioxide (5.0 eq.) to the solution.

-

Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the manganese dioxide.

-

Wash the Celite® pad with dichloromethane.

-

Combine the organic filtrates and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired quinazoline derivative.

Reaction Parameters and Expected Outcomes

The following table summarizes the key reaction parameters and expected outcomes based on analogous reactions reported in the literature.

| Parameter | N-Alkylation | Oxidative Cyclization |

| Solvent | Acetonitrile, DMF | Dichloromethane, Toluene |

| Base | K₂CO₃, Et₃N | - |

| Oxidizing Agent | - | MnO₂, DDQ, H₂O₂/catalyst |

| Temperature | Room Temperature to 60 °C | Reflux |

| Reaction Time | 12 - 24 hours | 4 - 8 hours |

| Expected Yield | 70 - 90% | 60 - 85% |

Plausible Reaction Mechanism

The formation of the quinazoline ring from the N-alkylated intermediate is believed to proceed through the following steps:

-

Intramolecular Nucleophilic Attack: The nitrogen atom of the secondary amine attacks the electrophilic carbon of the nitrile group.

-

Iminodihydroquinazoline Formation: This cyclization results in the formation of an iminodihydroquinazoline intermediate.

-

Tautomerization: The iminodihydroquinazoline undergoes tautomerization to the more stable dihydroquinazoline.

-

Oxidation: The dihydroquinazoline is then oxidized by an oxidizing agent, such as manganese dioxide, to form the final aromatic quinazoline product.[1][10]

Characterization of Quinazoline Derivatives

The synthesized quinazoline derivatives can be characterized using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinazoline core and the substituents. The proton at the C4 position of the quinazoline ring typically appears as a singlet in the downfield region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, including the quaternary carbons of the quinazoline ring system.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and C=C stretching vibrations of the quinazoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the synthesized compound, confirming its molecular formula.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of quinazoline derivatives from 2-(bromomethyl)-4-methoxybenzonitrile. By understanding the underlying chemical principles and following the outlined procedures, researchers can efficiently access this important class of heterocyclic compounds for further investigation in drug discovery and development programs. The versatility of this method allows for the creation of diverse libraries of quinazoline analogues, facilitating the exploration of structure-activity relationships and the identification of novel therapeutic candidates.

References

- Samandram, R., Korukçu, M. Ç., & Coşkun, N. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides.

-

Taylor & Francis. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3-oxides to quinazoline-3-oxides. Retrieved from [Link]

- A review on the synthesis and chemical transformation of quinazoline 3-oxides. (2021). Molecules, 26(11), 3169.

-

Taylor & Francis Online. (2021). Eco-friendly H2O2 oxidation of 1,2-dihydroquinazoline-3- oxides to quinazoline-3-oxides. Retrieved from [Link]

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3195.

-

Organic Chemistry Portal. Quinazoline synthesis. Retrieved from [Link]

- Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758.

-

MDPI. (2021). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of quinazolines from 2−aminobenzylalcohols and nitriles. Retrieved from [Link]

- Yamamoto, Y., Yamakawa, C., Nishimura, R., Dong, C.-P., & Kodama, S. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849931.

- Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758.

- Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. (2023). Molecules, 28(7), 3195.

- Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. (2022). Molecules, 27(15), 4991.

- Yamamoto, Y., Yamakawa, C., Nishimura, R., Dong, C.-P., & Kodama, S. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. Frontiers in Chemistry, 10, 849931.

- Venka, A., et al. (2006). ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Organic Process Research & Development, 10(6), 1283-1286.

- Yin, P., Liu, N., Deng, Y.-X., Chen, Y., Deng, Y., & He, L. (2012). Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates. The Journal of Organic Chemistry, 77(6), 2649–2658.

-

Organic Syntheses. (2018). Catalytic, Metal-Free Oxidation of Primary Amines to Nitriles. Retrieved from [Link]

- Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3. (2018). ACS Omega, 3(7), 7896–7903.

- Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (1975). Chemical Papers, 29(3), 418-420.

Sources

- 1. A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts [organic-chemistry.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

Alkylation of thiols using 2-(Bromomethyl)-4-methoxybenzonitrile

Application Note: Precision S-Alkylation of Thiols using 2-(Bromomethyl)-4-methoxybenzonitrile

Abstract